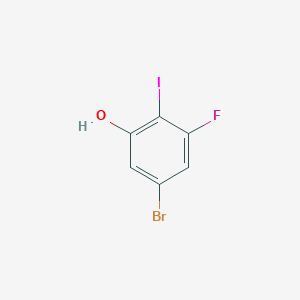

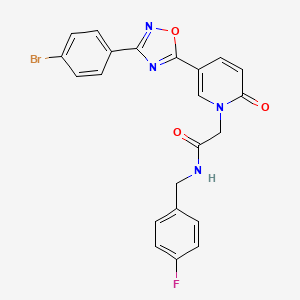

![molecular formula C7H8N4 B2432838 4,5,6,7-Tetrahidropirazolo[1,5-a]pirimidina-3-carbonitrilo CAS No. 115931-97-0](/img/structure/B2432838.png)

4,5,6,7-Tetrahidropirazolo[1,5-a]pirimidina-3-carbonitrilo

Descripción general

Descripción

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a fused bicyclic structure. This compound is significant in medicinal chemistry due to its presence in various bioactive molecules and pharmaceuticals. It is particularly noted for its role as a core structure in potent inhibitors of enzymes such as Bruton’s tyrosine kinase (BTK), which are used in the treatment of autoimmune diseases and cancers .

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: This compound is a core structure in several pharmaceuticals, including BTK inhibitors like zanubrutinib, which are used to treat cancers and autoimmune diseases

Industry: It is utilized in the development of new materials and chemical processes

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. It has been extensively researched for the treatment of autoimmune and oncology-related illnesses .

Mode of Action

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile interacts with BTK through a process known as asymmetric hydrogenation . This process involves the catalyst-controlled hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple nitrogen atoms . The compound’s interaction with BTK results in a complete and lasting precise inhibition of the BTK target .

Biochemical Pathways

The compound affects the B-cell receptor signaling pathway by inhibiting BTK . This inhibition disrupts the pathway, leading to downstream effects that include the suppression of B-cell activation and the induction of apoptosis in B-cell malignancies .

Result of Action

The molecular and cellular effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile’s action include the inhibition of BTK, suppression of B-cell activation, and induction of apoptosis in B-cell malignancies . These effects contribute to the compound’s efficacy as a potent BTK inhibitor .

Análisis Bioquímico

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is involved in the asymmetric hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple nitrogen atoms . This process is a catalyst-controlled reaction that provides an efficient route toward its synthesis .

Cellular Effects

It is known to be a key component of Zanubrutinib, a BTK inhibitor used in the treatment of autoimmune and oncology-related illnesses .

Molecular Mechanism

The molecular mechanism of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves asymmetric hydrogenation. This process starts with 1,2-hydrogenation . The compound’s strong aromaticity and poisoning effect toward chiral transition metal catalyst make this process a challenge .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several methods. One common approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This method utilizes substrate activation strategies to achieve high enantioselectivity, with enantiomeric excesses (ee) of up to 99% . Another method involves the rhodium-catalyzed reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines, which also yields high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts such as iridium or rhodium complexes. The reaction conditions are carefully controlled to maintain the desired enantioselectivity and to minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Asymmetric hydrogenation is a key reaction used in its synthesis.

Substitution: It can undergo nucleophilic substitution reactions, particularly at positions activated by the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of iridium or rhodium catalysts.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric hydrogenation yields the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, while oxidation can lead to various oxides .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the tetrahydro and nitrile modifications.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Similar to the target compound but without the nitrile group.

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a valuable scaffold in drug design .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h5,9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZRDUNKQIEKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2432762.png)

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)

![N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2432771.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432775.png)

![8-(Cyclohexanecarbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432778.png)